Cas no 1260639-22-2 (1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate)

1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate structure
1260639-22-2 structure
Product Name:1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate
N.o CAS:1260639-22-2
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD06657099
CID:842254
PubChem ID:57360963
Update Time:2025-09-19

1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate
    • 1-?tert-?butyl 2-?ethyl azetidine-?1,?2-?dicarboxylate
    • 1-O-tert-butyl 2-O-ethyl azetidine-1,2-dicarboxylate
    • 1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate
    • 1260639-22-2
    • 1-t-Butyl 2-ethyl azetidine-1,2-dicarboxylate
    • DTXSID30724368
    • Ethyl N-Boc-azetidine-2-carboxylate
    • SB22119
    • P10371
    • MFCD06657100
    • AKOS016846045
    • 1,2-Azetidinedicarboxylic acid, 1-(1,1-diMethylethyl) 2-ethyl ester
    • 1-TERT-BUTYL2-ETHYLAZETIDINE-1,2-DICARBOXYLATE
    • DA-31683
    • 1-(tert-butyl) 2-ethyl azetidine-1,2-dicarboxylate
    • CS-0054568
    • 1-(tert-Butyl) 2-ethyl 1,2-azetidinedicarboxylate
    • AS-50495
    • 1-Boc-2-azetidinecarboxylic acid ethyl ester
    • SY026028
    • MDL: MFCD06657099
    • Inchi: 1S/C11H19NO4/c1-5-15-9(13)8-6-7-12(8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3
    • Chave InChI: IKEVFCBVUFBCBE-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC1C(=O)OCC)=O

Propriedades Computadas

  • Massa Exacta: 229.13140809g/mol
  • Massa monoisotópica: 229.13140809g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 282
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.6
  • Superfície polar topológica: 55.8Ų

Propriedades Experimentais

  • Densidade: 1.127±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 286.7±33.0 ºC (760 Torr),
  • Ponto de Flash: 127.2±25.4 ºC,
  • Solubilidade: 微溶 (1.9 g/L) (25 ºC),

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